3,4,4-Trimethylhex-2-ene
Description
Contextualization of Branched Alkenes in Contemporary Chemical Research
Branched alkenes are pivotal in various areas of modern chemical research. Their branched structure can influence properties like boiling point and volatility. Increased branching tends to lower the boiling point due to a reduction in the molecule's surface area, which in turn weakens the van der Waals intermolecular forces. This makes them valuable in applications requiring specific physical characteristics.
In the realm of synthetic chemistry, branched alkenes are important substrates and intermediates. For instance, the hydrochlorination of alkenes, a classic reaction in organic chemistry, is particularly effective for highly substituted alkenes. beilstein-journals.orgresearchgate.net Furthermore, catalytic hydroboration, a method to create borane-functionalized hydrocarbons, has seen significant advancements, with a growing interest in catalysts that favor the formation of branched products. acs.org
Industrially, branched alkenes with a higher carbon count (C15-36) are utilized in the production of lubricants and polymers, where their branched structure can enhance properties like low-temperature flowability. ontosight.ai The study of smaller branched alkenes like trimethylhexenes contributes to the fundamental understanding that underpins these larger-scale applications. Research also extends to their catalytic reactions, with studies on their behavior in continuous flow reactors using catalytic static mixers, which is relevant for fine and specialty chemical manufacturing. google.com
Principles of IUPAC Nomenclature and Isomerism of Trimethylhexenes
The naming of 3,4,4-trimethylhex-2-ene follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). msu.edu The fundamental principles for naming alkenes include:
Identifying the longest continuous carbon chain that contains the double bond; this forms the parent name of the alkene. libretexts.orgvanderbilt.edu For this compound, the longest chain with the double bond has six carbon atoms, hence the "hexene" base.
Numbering the carbon atoms in the parent chain to give the double bond the lowest possible number. vanderbilt.edulibretexts.org In this case, the double bond starts at the second carbon, leading to the "-2-ene" designation.
Identifying and naming any substituent groups attached to the parent chain. opentextbc.ca Here, there are three methyl (-CH₃) groups, so it is a "trimethyl" derivative.
Assigning locants (numbers) to the substituents to indicate their position on the parent chain. opentextbc.ca The methyl groups are located on carbons 3, 4, and 4, resulting in the "3,4,4-" prefix.
Combining these elements gives the full IUPAC name: This compound .
Isomerism is a key feature of trimethylhexenes. Isomers are compounds that share the same molecular formula but have different structural arrangements. gsmu.by Hexene (C₆H₁₂) has numerous isomers, which are determined by the position of the double bond and the branching of the carbon chain. wikipedia.org Trimethylhexenes, with the molecular formula C₉H₁₈, exhibit extensive isomerism. lookchem.comnih.gov
Structural isomers of this compound include other trimethyl-substituted hexenes where the methyl groups or the double bond are in different positions, such as 2,3,4-trimethylhex-2-ene and 2,4,4-trimethyl-1-hexene. nih.gov Additionally, geometric isomerism (cis/trans or E/Z) is possible due to the restricted rotation around the carbon-carbon double bond. britannica.com For this compound, both (E) and (Z) isomers can exist. nih.govnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ lookchem.com |
| Molecular Weight | 126.24 g/mol nih.gov |
| CAS Number | 53941-19-8 lookchem.com |
| Predicted Boiling Point | 134.1 ± 7.0 °C lookchem.com |
| Predicted Density | 0.740 ± 0.06 g/cm³ lookchem.com |
Historical Trajectories and Current Significance of Branched Hexene Chemistry
The chemistry of hexenes has evolved significantly over time. Early production methods for alkenes included the thermal cracking of waxes. wikipedia.org The development of ethylene (B1197577) oligomerization in the mid-20th century revolutionized the production of linear alpha-olefins, including 1-hexene (B165129). wikipedia.orgtaylorandfrancis.com These processes create a range of alpha-olefins with varying chain lengths. wikipedia.org
The primary industrial significance of hexenes, particularly 1-hexene, is their use as a comonomer in the production of polyethylene (B3416737). wikipedia.orgtaylorandfrancis.com The incorporation of 1-hexene into the polyethylene chain introduces short branches, which disrupts the polymer's crystallinity and allows for the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) with tailored properties. taylorandfrancis.com
While much of the industrial focus has been on linear alpha-olefins, research into branched hexenes like the trimethylhexenes remains important. These compounds are components of complex hydrocarbon mixtures, such as those found in gasoline, and their combustion properties are of interest. They also serve as model compounds for studying the mechanisms of catalytic reactions, such as hydrogenation and isomerization. google.com The synthesis and characterization of specific isomers like this compound contribute to a deeper understanding of structure-reactivity relationships in organic chemistry.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-hexene |
| 2,3,4-trimethylhex-2-ene |
| 2,4,4-trimethyl-1-hexene |
| 3,3,4-trimethylhexane |
| This compound |
| Benzene |
| Ethylene |
| Hexane (B92381) |
| n-nonane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53941-19-8 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
InChI Key |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=CC)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 3,4,4 Trimethylhex 2 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3,4,4-trimethylhex-2-ene. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural assignment can be achieved. For the (E)-isomer, (E)-3,4,4-trimethylhex-2-ene, specific spectral characteristics are expected.
Proton (¹H) NMR for Structural and Stereochemical Assignment
The ¹H NMR spectrum of (E)-3,4,4-trimethylhex-2-ene is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the multiplicity of the signal is determined by the number of neighboring protons (n+1 rule).
The vinylic proton at the C2 position is expected to appear as a quartet due to coupling with the three protons of the methyl group at C1. Its chemical shift would be in the downfield region typical for protons on a double bond. libretexts.orgopenstax.org The stereochemistry of the double bond influences this shift; in the (E)-isomer, this proton is expected at a slightly different chemical shift compared to the (Z)-isomer. The protons of the methyl group at C1 will appear as a doublet, coupled to the single vinylic proton at C2.
The ethyl group at C4 will give rise to a quartet for the methylene (B1212753) protons (C5) and a triplet for the terminal methyl protons (C6). The two methyl groups attached to the quaternary C4 are chemically equivalent and will therefore produce a single sharp singlet. The methyl group attached to the double bond at C3 will also appear as a singlet, as it has no adjacent protons to couple with.
Predicted ¹H NMR Data for (E)-3,4,4-Trimethylhex-2-ene:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃) | 1.6 - 1.8 | Doublet | 3H |
| H2 (CH) | 5.2 - 5.4 | Quartet | 1H |
| H3-Methyl (CH₃) | 1.5 - 1.7 | Singlet | 3H |
| C4-Methyls (2xCH₃) | 0.8 - 1.0 | Singlet | 6H |
| H5 (CH₂) | 1.2 - 1.4 | Quartet | 2H |
| H6 (CH₃) | 0.8 - 1.0 | Triplet | 3H |
Note: Predicted values are based on established chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and bonding environment. In (E)-3,4,4-trimethylhex-2-ene, nine distinct carbon signals are expected.
The sp²-hybridized carbons of the double bond (C2 and C3) will resonate in the typical downfield region for alkenyl carbons, generally between 110 and 150 ppm. libretexts.orgdocbrown.infolibretexts.orgoregonstate.edu The quaternary carbon (C4) will also be in a relatively downfield position for an sp³ carbon due to the branching. The remaining sp³-hybridized carbons, including the various methyl groups and the ethyl group, will appear at higher fields. The chemical shifts can be predicted based on additive rules and comparison with similar branched alkenes. masterorganicchemistry.com
Predicted ¹³C NMR Data for (E)-3,4,4-Trimethylhex-2-ene:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 15 - 20 |
| C2 | 120 - 130 |
| C3 | 135 - 145 |
| C4 | 35 - 45 |
| C5 | 25 - 35 |
| C6 | 10 - 15 |
| C3-Methyl | 10 - 20 |
| C4-Methyls (x2) | 20 - 30 |
Note: Predicted values are based on established chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For (E)-3,4,4-trimethylhex-2-ene, a COSY spectrum would show a cross-peak between the vinylic proton (H2) and the protons of the C1-methyl group. It would also show a correlation between the methylene protons (H5) and the methyl protons (H6) of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. csic.es Each protonated carbon will show a cross-peak corresponding to its ¹³C chemical shift and the chemical shift of the proton(s) attached to it. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.org This is crucial for identifying the connectivity around quaternary carbons and across the double bond. Key HMBC correlations for (E)-3,4,4-trimethylhex-2-ene would include:
Correlations from the C1-methyl protons to C2 and C3.
Correlations from the vinylic proton H2 to C1, C3, and the C3-methyl carbon.
Correlations from the C3-methyl protons to C2 and C4.
Correlations from the C4-methyl protons to C3, C4, and C5.
Correlations from the H5 methylene protons to C4 and C6.
Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern Analysis
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is detected, generating a mass spectrum. The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight, which is approximately 126 g/mol . nih.govnist.gov
The fragmentation of the molecular ion is not random and follows predictable pathways, often leading to the formation of stable carbocations. chemguide.co.uklibretexts.orgmsu.edu For branched alkenes like this compound, cleavage at the branched carbon center is a favorable process as it leads to the formation of a stable tertiary carbocation.
Predicted Major Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 126 | [C₉H₁₈]⁺• | Molecular Ion |
| 111 | [C₈H₁₅]⁺ | Loss of a methyl radical (•CH₃) |
| 97 | [C₇H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) from the C4 position. This is often a prominent peak due to the formation of a stable tertiary carbocation. nih.gov |
| 83 | [C₆H₁₁]⁺ | Loss of a propyl radical (•C₃H₇) |
| 57 | [C₄H₉]⁺ | Cleavage yielding a tert-butyl cation |
| 41 | [C₃H₅]⁺ | Allylic cation |
The relative abundance of these fragments provides further structural information. The base peak (the most intense peak) in the spectrum is often the most stable fragment ion.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) allows for the measurement of m/z values with very high accuracy (typically to four or more decimal places). This precision makes it possible to determine the exact elemental composition of an ion. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₈. lcms.cz By comparing the experimentally measured exact mass of the molecular ion to the calculated exact mass for C₉H₁₈, an unambiguous confirmation of the molecular formula can be made, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. The calculated exact mass for C₉H₁₈ is 126.14085 Da. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their vibrational modes. utdallas.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.cz For this compound, the key structural features are the carbon-carbon double bond (C=C) of the alkene and the various types of carbon-hydrogen (C-H) single bonds in its methyl, ethyl, and vinylic groups.
The IR spectrum of this compound is characterized by several key absorption bands:
C-H Stretch (Alkenyl): A band appearing just above 3000 cm⁻¹ is indicative of the C-H stretching vibration of the hydrogen atom attached to the double bond (=C-H). spectroscopyonline.com This is a crucial diagnostic peak that distinguishes alkenes and aromatics from alkanes, whose C-H stretches appear exclusively below 3000 cm⁻¹. vscht.cz
C-H Stretch (Alkyl): Strong absorptions occurring just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the molecule's methyl and ethyl groups. utdallas.edu
C=C Stretch: The stretching vibration of the carbon-carbon double bond typically gives rise to a band in the 1680-1640 cm⁻¹ region. vscht.cz For a trisubstituted alkene like this compound, this peak is expected between 1680 and 1660 cm⁻¹. spectroscopyonline.com The intensity of this absorption can be variable.
C-H Out-of-Plane Bending (Wag): Alkenes exhibit characteristic C-H "wagging" vibrations in the 1000-600 cm⁻¹ region. spectroscopyonline.com The exact position is highly diagnostic of the substitution pattern around the double bond. As a trisubstituted alkene, this compound would show a C-H wagging peak in the range of 840-800 cm⁻¹. spectroscopyonline.com
The presence and specific positions of these bands in an IR spectrum provide conclusive evidence for the alkene functional group and its substitution pattern.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretch | Alkenyl (=C-H) | 3100-3000 | vscht.czspectroscopyonline.com |
| C-H Stretch | Alkyl (-C-H) | <3000 | utdallas.edu |
| C=C Stretch | Trisubstituted Alkene | 1680-1660 | spectroscopyonline.com |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It detects vibrations that cause a change in the polarizability of a molecule. faccts.de While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for identifying non-polar bonds. libretexts.org
For this compound, Raman spectroscopy is especially useful for observing the C=C double bond. The stretching vibration of the C=C bond, which can sometimes be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum. libretexts.org This makes Raman an excellent confirmatory tool.
The combination of IR and Raman spectra provides a comprehensive "molecular vibrational fingerprint." Because the selection rules for IR and Raman are different, observing a molecule with both techniques gives a more complete picture of its vibrational modes, enhancing the confidence in its structural assignment. faccts.de
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is indispensable for separating components of a mixture, making it essential for assessing the purity of this compound and for separating it from its various isomers.
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. spectroscopyonline.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase. spectroscopyonline.comnih.gov
GC is highly effective for:
Purity Assessment: A GC analysis of a this compound sample will show a primary peak for the compound and smaller peaks for any volatile impurities, allowing for precise quantification of its purity.
Isomer Separation: Capillary GC columns, especially those with non-polar stationary phases like polysiloxanes, offer high resolution for separating hydrocarbon isomers. nih.govvurup.sk This includes separating positional isomers (e.g., 3,4,4-trimethylhex-1-ene) and geometric isomers (the (Z)-isomer of this compound). vurup.sknih.gov Typically, for non-polar columns, elution order is primarily based on boiling point, but molecular shape also plays a role in resolving closely related isomers. vurup.sk
When coupled with a mass spectrometer (GC-MS), GC provides not only the retention time for a compound but also its mass spectrum, which aids in definitive identification. nih.govnist.govlabmanager.com
Table 2: Typical Gas Chromatography (GC) Parameters for Alkene Isomer Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column Type | Capillary Column (e.g., 30-60 m length) | Provides high separation efficiency. | spectroscopyonline.comnih.gov |
| Stationary Phase | Non-polar (e.g., Polysiloxane like DB-5 or Rtx-5Sil MS) | Separates based on boiling point and volatility. | spectroscopyonline.comnih.gov |
| Carrier Gas | Inert Gas (e.g., Helium, Hydrogen) | Transports the sample through the column. | spectroscopyonline.com |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. | nih.gov |
| Oven Program | Temperature Ramp (e.g., 40°C to 280°C) | Optimizes separation of compounds with different boiling points. | spectroscopyonline.com |
| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID for general hydrocarbon detection; MS for identification. | osha.gov |
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution
While GC is often the method of choice for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for resolving isomers that may be difficult to separate by GC or for preparative-scale separations. unt.edu HPLC uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. google.com
For non-polar compounds like this compound, normal-phase HPLC is particularly effective for isomer resolution. unt.edu
Stationary Phase: A polar stationary phase, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is used.
Mobile Phase: A non-polar solvent, such as hexane (B92381) or heptane, often with a small amount of a more polar modifier, is used as the mobile phase. researchgate.net
Separation in normal-phase HPLC is based on adsorption, where more polar molecules are retained longer on the polar stationary phase. For alkene isomers, subtle differences in polarity and shape, which affect their interaction with the stationary phase, allow for their separation. unt.edu Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), can also be employed for separating alkene derivatives. google.comsielc.com
Application of Complementary Spectroscopic Techniques for Comprehensive Structural Proof
Unambiguous structural confirmation of this compound relies not on a single technique but on the synergistic use of complementary methods. The combination of chromatographic separation with spectroscopic identification provides the highest level of confidence.
The hyphenated technique of Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern chemical analysis. labmanager.com
GC Separation: The gas chromatograph first separates the this compound from any starting materials, byproducts, or isomers, providing a pure sample of the target compound to the detector. The retention time is a characteristic property of the compound under specific GC conditions. vurup.sk
MS Identification: The mass spectrometer then ionizes the pure compound eluting from the GC column. It provides two critical pieces of information: the molecular weight from the molecular ion peak and a unique fragmentation pattern. nist.gov While isomers have the same molecular weight, their fragmentation patterns can sometimes differ. However, for many structural isomers, the mass spectra can be very similar, making differentiation by MS alone inconclusive. labmanager.com
This is where the combination becomes powerful. The GC retention time is highly effective at distinguishing between isomers, while the mass spectrum confirms the mass and elemental composition. labmanager.com To complete the structural proof, vibrational spectroscopy is essential. IR or Raman spectroscopy confirms the presence of the key functional groups (the C=C bond and specific C-H bonds), corroborating the structure suggested by the GC-MS data. libretexts.orgjove.com
Therefore, the collective evidence from GC (purity and retention time), MS (molecular weight and fragmentation), and IR/Raman (functional group identity) provides comprehensive and definitive proof of the structure of this compound.
Chemical Reactivity and Mechanistic Investigations of 3,4,4 Trimethylhex 2 Ene
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich double bond, leading to the formation of a more stable carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
In the case of unsymmetrical alkenes like 3,4,4-trimethylhex-2-ene, the addition of electrophilic reagents such as hydrogen halides (HX) proceeds with a specific orientation, a phenomenon known as regioselectivity. The outcome is generally governed by Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. libretexts.org This rule is a consequence of the relative stability of the resulting carbocation intermediates.
For this compound, the double bond is between carbon-2 (C2) and carbon-3 (C3).
Path A: Addition of H+ to C2 results in a tertiary carbocation at C3.
Path B: Addition of H+ to C3 results in a secondary carbocation at C2.
Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects. Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation intermediate (Path A). youtube.com The subsequent nucleophilic attack by the halide ion (X-) on this carbocation leads to the major product.
Table 1: Regioselectivity in the Addition of HBr to this compound
| Reaction Pathway | Site of Protonation | Carbocation Intermediate | Stability | Final Product | Designation |
|---|---|---|---|---|---|
| Path A | Carbon-2 | Tertiary Carbocation (at C3) | More Stable | 3-Bromo-3,4,4-trimethylhexane | Major Product |
| Path B | Carbon-3 | Secondary Carbocation (at C2) | Less Stable | 2-Bromo-3,4,4-trimethylhexane | Minor Product |
The stereochemistry of electrophilic addition depends on the reaction mechanism. In the addition of HBr, the intermediate carbocation has a trigonal planar geometry at the positively charged carbon. The nucleophile (Br-) can attack this planar structure from either face with equal probability. libretexts.org
In the case of this compound, the formation of the major product, 3-bromo-3,4,4-trimethylhexane, creates a new chiral center at C3. Because the attack of the bromide ion can occur from either the top or bottom face of the planar carbocation, a racemic mixture of the two enantiomers, (R)-3-bromo-3,4,4-trimethylhexane and (S)-3-bromo-3,4,4-trimethylhexane, is formed. masterorganicchemistry.com Therefore, the reaction is not stereoselective.
Oxidative Transformations
The double bond of this compound is susceptible to cleavage by strong oxidizing agents. The nature of the final products depends on the specific reagent used and the reaction conditions.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. masterorganicchemistry.com The reaction proceeds in two steps: first, the addition of ozone (O₃) to the alkene, followed by a workup step.
The mechanism involves the initial [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide determines the final products.
Reductive Workup (e.g., with zinc metal and water, or dimethyl sulfide): This workup cleaves the ozonide to yield aldehydes and/or ketones.
Oxidative Workup (e.g., with hydrogen peroxide): This workup also cleaves the ozonide but oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com
For this compound, ozonolysis cleaves the C2=C3 bond.
Table 2: Products of Ozonolysis of this compound
| Original Carbon | Fragment Structure | Product (Reductive Workup) | Product (Oxidative Workup) |
|---|---|---|---|
| C2 | CH₃-CH= | Acetaldehyde | Acetic Acid |
| C3 | =C(CH₃)-C(CH₃)₂-CH₂-CH₃ | 3,3-Dimethylpentan-2-one | 3,3-Dimethylpentan-2-one |
Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that reacts with alkenes. The reaction outcome is highly dependent on the conditions. chemguide.co.uk
Cold, Dilute, Alkaline KMnO₄: Under these mild conditions, this compound would undergo syn-dihydroxylation. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield a vicinal diol. The product is 3,4,4-trimethylhexane-2,3-diol. The purple permanganate is reduced to brown manganese dioxide (MnO₂), providing a visual test for the presence of an alkene. libretexts.org
Hot, Acidic, Concentrated KMnO₄: These harsh conditions lead to the oxidative cleavage of the double bond. cognitoedu.org The products are similar to those from ozonolysis with oxidative workup. The trisubstituted C2 carbon, which is bonded to one hydrogen, is oxidized to a carboxylic acid. The fully substituted C3 carbon is oxidized to a ketone. libretexts.org
Table 3: Oxidation Products of this compound with KMnO₄
| Reagent and Conditions | Reaction Type | Products |
|---|---|---|
| Cold, dilute, alkaline KMnO₄ | Syn-dihydroxylation | 3,4,4-Trimethylhexane-2,3-diol |
| Hot, acidic, concentrated KMnO₄ | Oxidative Cleavage | Acetic Acid and 3,3-Dimethylpentan-2-one |
Reduction Chemistry
The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.
The reaction is typically carried out using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni). The mechanism involves the syn-addition of two hydrogen atoms to the same face of the double bond. This stereospecificity is important for cyclic or sterically hindered alkenes where new stereocenters might be formed. For this compound, the product is 3,4,4-trimethylhexane. Since no new stereocenters are created at the former double bond carbons, the stereochemistry of the addition does not result in isomeric products.
Table 4: Catalytic Hydrogenation of this compound
| Reactant | Reagents | Product |
|---|---|---|
| This compound | H₂ / Pd, Pt, or Ni | 3,4,4-Trimethylhexane |
Catalytic Hydrogenation Mechanisms and Stereoselectivity
Catalytic hydrogenation of alkenes is a fundamental organic reaction that involves the addition of hydrogen (H₂) across the double bond, resulting in a saturated alkane. This process requires a metal catalyst, such as platinum, palladium, or nickel. libretexts.orglumenlearning.com The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com
The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen gas onto the surface of the metal catalyst. chemistrytalk.orgdocbrown.info The catalyst weakens the H-H bond, allowing for the sequential transfer of hydrogen atoms to the carbons of the double bond. libretexts.orglibretexts.org
For this compound, the hydrogenation reaction yields 3,4,4-trimethylhexane. The stereoselectivity of this reaction is influenced by the steric hindrance around the double bond. The bulky tert-butyl group at the C4 position can hinder the approach of the alkene to the catalyst surface from one side, potentially leading to a preferred stereochemical outcome if new chiral centers were to be formed. However, in this specific case, the product, 3,4,4-trimethylhexane, is achiral.
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pt/C (or Pd/C, Ni) | 3,4,4-Trimethylhexane | Syn-addition Hydrogenation |
Metal-mediated Reduction Pathways
Dissolving metal reductions, such as the Birch reduction or the use of sodium in liquid ammonia (B1221849), are another method for reducing unsaturated compounds. fiveable.meorganicchemistrydata.org These reactions proceed through a different mechanism than catalytic hydrogenation, involving single electron transfers from the metal to the substrate. organicchemistrydata.orgmasterorganicchemistry.com For isolated alkenes, these conditions are generally not effective. However, they are well-known for the reduction of alkynes to trans-alkenes. chegg.comyoutube.com
The typical dissolving metal reduction involves the transfer of an electron to the alkene, forming a radical anion. This is followed by protonation by a proton source (like an alcohol or ammonia), another electron transfer to form an anion, and a final protonation. Given the electron-rich nature of the double bond in this compound and the absence of activating groups, it would be expected to be relatively unreactive under standard dissolving metal reduction conditions. More reactive species, such as those that can generate solvated electrons, might be required, but selective reduction of an isolated, sterically hindered alkene like this is not a common application of this method.
Rearrangement Reactions and Carbocation Stability
The carbon skeleton of this compound can undergo various rearrangements, particularly under acidic conditions where carbocation intermediates are formed. The stability of these carbocations is a key factor in determining the reaction pathways.
Sigmatropic Rearrangements in Branched Systems
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. organicreactions.org The most common types are the Cope and Claisen rearrangements, which are uw.edu.pluw.edu.pl-sigmatropic shifts. quora.commasterorganicchemistry.com These reactions typically require a 1,5-diene system (for the Cope rearrangement) or an allyl vinyl ether system (for the Claisen rearrangement). organicreactions.orgmasterorganicchemistry.com
This compound itself does not possess the required 1,5-diene or allyl vinyl ether functionality to undergo a classical Cope or Claisen rearrangement. Thermal or photochemical conditions could potentially induce other, less common sigmatropic shifts, but these are not typically observed for simple branched alkenes under standard laboratory conditions.
Alkyl and Hydride Shifts in Reaction Intermediates
The formation of a carbocation intermediate is a common feature in many reactions of alkenes, such as addition reactions with protic acids (e.g., HCl, H₂SO₄). masterorganicchemistry.comyoutube.com Once formed, these carbocations can undergo rearrangements to form more stable carbocations. masterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (H⁻) or an alkyl group. masterorganicchemistry.comwikipedia.org This type of rearrangement is often referred to as a Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.comyoutube.com
Protonation of the double bond in this compound can occur at either C2 or C3. Protonation at C2 would yield a tertiary carbocation at C3, which is relatively stable. Protonation at C3 would initially form a secondary carbocation at C2. This secondary carbocation would be highly prone to rearrangement.
A 1,2-hydride shift from C3 to C2 would result in the same tertiary carbocation at C3. More significantly, a 1,2-methyl shift from the quaternary C4 to the adjacent carbocation at C3 could occur, leading to a different tertiary carbocation. The driving force for such rearrangements is the formation of a more stable carbocation intermediate. slideshare.net
| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Relative Stability |
|---|---|---|---|
| 3,4,4-Trimethylhex-3-yl cation (tertiary) | 1,2-Methyl Shift | 2,3,3-Trimethylhex-2-yl cation (tertiary) | Comparable, depends on substitution |
| 3,4,4-Trimethylhex-2-yl cation (secondary) | 1,2-Hydride Shift | 3,4,4-Trimethylhex-3-yl cation (tertiary) | More Stable |
Beta-Scission Processes in Catalytic Cracking
Catalytic cracking is a process used in the petroleum industry to break down large hydrocarbon molecules into smaller, more useful ones. psu.edulibretexts.org This process typically employs solid acid catalysts, such as zeolites, and proceeds through carbocation intermediates. uw.edu.pllibretexts.org
Once a carbocation is formed from a larger alkane, it can undergo a process called beta-scission. taylorandfrancis.com In this process, the C-C bond beta to the positively charged carbon breaks, resulting in the formation of a new, smaller carbocation and an alkene. taylorandfrancis.com
If 3,4,4-trimethylhexane (the hydrogenated product of this compound) were subjected to catalytic cracking, it would first form a carbocation, likely at one of the tertiary carbons. Let's consider the 3,4,4-trimethylhex-3-yl cation. Beta-scission could occur in several ways:
Cleavage of the C1-C2 bond is not a beta-scission.
Cleavage of the C4-C5 bond would yield an ethyl cation and 2,2-dimethylbut-1-ene.
Cleavage of one of the C4-methyl bonds would result in a methyl cation and 3,4-dimethylhex-2-ene.
The likelihood of these different scission pathways depends on the stability of the resulting carbocation and alkene fragments.
Polymerization Reactions and Mechanisms
Polymerization is a process in which monomer molecules react together to form long polymer chains. Alkenes are common monomers for addition polymerization. readchemistry.com Depending on the monomer structure and the initiator used, the mechanism can be cationic, anionic, or radical-based.
For this compound, its structure suggests that cationic polymerization would be a possible pathway. Cationic polymerization is initiated by an electrophile, often a strong acid or a Lewis acid, which adds to the double bond to form a carbocation. wikipedia.orgyoutube.com This carbocation then reacts with another monomer molecule, propagating the polymer chain. readchemistry.comutexas.edu Alkenes with electron-donating substituents that can stabilize the carbocation intermediate are good candidates for this type of polymerization. wikipedia.orglibretexts.org
The trisubstituted nature of the double bond in this compound would lead to the formation of a relatively stable tertiary carbocation upon initiation. However, the significant steric hindrance around the double bond and the quaternary center would likely make the propagation step, where another bulky monomer molecule must approach the carbocation, very slow. This steric hindrance would probably inhibit the formation of a high molecular weight polymer. Oligomerization (formation of short chains) might occur instead.
Ziegler-Natta catalysis is another major method for polymerizing alkenes, particularly alpha-olefins like ethylene (B1197577) and propylene. wikipedia.orglibretexts.org These catalysts, typically based on titanium compounds and organoaluminum cocatalysts, can produce polymers with high linearity and stereospecificity. nih.govlibretexts.org However, Ziegler-Natta catalysts are generally most effective for terminal, less-substituted alkenes. The internal and sterically hindered nature of the double bond in this compound would make it a poor substrate for traditional Ziegler-Natta polymerization.
Exploration of Related Functional Group Interconversions
Functional group interconversions are pivotal in organic synthesis, allowing for the strategic conversion of one functional group into another. For alkenes such as this compound, a variety of transformations are theoretically possible. These include, but are not limited to, oxidation, reduction, hydration, and halogenation reactions, which would convert the carbon-carbon double bond into epoxides, alcohols, ethers, or alkyl halides, respectively.
However, a thorough search of scholarly databases, including chemical property repositories and peer-reviewed journals, yielded no specific examples or detailed mechanistic investigations of these transformations for this compound. The existing information is limited to basic compound data, such as its molecular formula and weight, with no associated reaction chemistry.
The reactivity of an alkene is significantly influenced by the steric and electronic environment of the double bond. In the case of this compound, the presence of a quaternary carbon and multiple methyl groups in close proximity to the double bond would be expected to impart considerable steric hindrance. This steric congestion could play a crucial role in its reactivity, potentially necessitating more forcing reaction conditions or leading to different regiochemical and stereochemical outcomes compared to less substituted alkenes.
Without experimental data, any discussion of reaction pathways, potential products, and the influence of the compound's structure on reactivity remains speculative. Detailed research findings, including reaction conditions, yields, and spectroscopic data for any derivatives of this compound, are absent from the current body of scientific literature. Consequently, the creation of data tables and in-depth mechanistic discussions as requested is not feasible.
Further experimental investigation is required to elucidate the chemical behavior of this compound and to explore its potential as a starting material in the synthesis of new organic molecules.
Stereochemical Considerations in 3,4,4 Trimethylhex 2 Ene Chemistry
Cis-Trans (E/Z) Isomerism of the Hex-2-ene Double Bond
The presence of a double bond at the second carbon position in 3,4,4-trimethylhex-2-ene gives rise to geometric isomerism, also known as cis-trans or, more formally, E/Z isomerism. This isomerism stems from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements of the substituents attached to the double-bonded carbons.
Geometric Isomer Formation and Characterization
The two geometric isomers of this compound are designated as (E)-3,4,4-trimethylhex-2-ene and (Z)-3,4,4-trimethylhex-2-ene. The 'E' designation (from the German entgegen, meaning opposite) is assigned to the isomer where the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, the 'Z' designation (from the German zusammen, meaning together) is given to the isomer where the higher priority groups are on the same side. The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) rules.
For this compound, the substituents on the double bond are:
At C2: a hydrogen atom and a methyl group.
At C3: a methyl group and a tert-pentyl group (1,1-dimethylpropyl).
According to CIP rules, the methyl group has a higher priority than hydrogen at C2. At C3, the tert-pentyl group has a higher priority than the methyl group. Therefore:
(E)-3,4,4-trimethylhex-2-ene: The methyl group at C2 and the tert-pentyl group at C3 are on opposite sides of the double bond.
(Z)-3,4,4-trimethylhex-2-ene: The methyl group at C2 and the tert-pentyl group at C3 are on the same side of the double bond.
The formation of these isomers is highly dependent on the synthetic route employed. For instance, elimination reactions, such as the dehydration of 3,4,4-trimethylhexan-3-ol (B3055772), can often lead to a mixture of both E and Z isomers. The specific reaction conditions, including the choice of acid catalyst and temperature, can influence the ratio of the isomers formed.
Characterization and differentiation of the E and Z isomers are typically achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in close proximity to the double bond will differ between the two isomers due to the different spatial arrangements and resulting magnetic environments. For example, the chemical shift of the vinyl proton at C2 is expected to be different in the E and Z isomers. Infrared (IR) spectroscopy can also provide some distinguishing features, particularly in the fingerprint region, although the differences may be subtle.
Table 1: Spectroscopic Data for Geometric Isomers of this compound (Predicted)
| Isomer | 1H NMR (Predicted Chemical Shift of Vinyl H at C2) | 13C NMR (Predicted Chemical Shifts of C2 and C3) |
|---|---|---|
| (E)-3,4,4-trimethylhex-2-ene | ~5.2-5.4 ppm | C2: ~125 ppm, C3: ~135 ppm |
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
Factors Influencing E/Z Ratios in Synthesis and Equilibrium
The ratio of E to Z isomers obtained in a synthesis is governed by a combination of kinetic and thermodynamic factors.
Kinetic Control: In reactions that are kinetically controlled, the product ratio is determined by the relative rates of formation of the E and Z isomers. This is often influenced by the steric hindrance in the transition state. For example, in certain elimination reactions, the transition state leading to the less sterically hindered E isomer may be lower in energy, resulting in its preferential formation. The choice of reagents and reaction conditions can significantly impact the transition state energies and thus the E/Z ratio.
Thermodynamic Control: Under conditions where the E and Z isomers can interconvert and reach equilibrium, the product ratio is determined by their relative thermodynamic stabilities. Generally, the E isomer of a trisubstituted alkene is thermodynamically more stable than the Z isomer due to reduced steric strain between the substituents on the double bond. In the case of this compound, the E isomer, with the bulky tert-pentyl group and the C2-methyl group on opposite sides, is expected to be more stable than the Z isomer, where these groups are on the same side. Therefore, under equilibrium conditions, the E isomer is expected to be the major product.
Factors that can influence the E/Z ratio include:
Reaction Type: Different synthetic methods (e.g., Wittig reaction, Peterson olefination, elimination reactions) have inherent selectivities for either the E or Z isomer.
Steric Bulk of Reactants and Reagents: Larger, bulkier bases or reactants can favor the formation of the less sterically hindered isomer.
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for isomerization, allowing the reaction to reach thermodynamic equilibrium and favor the more stable isomer.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states and intermediates, thereby affecting the E/Z selectivity.
Potential Chiral Centers in Derivatives and Analogues
While this compound itself is achiral, the introduction of new functional groups through reactions at the double bond can lead to the formation of one or more chiral centers in its derivatives. A chiral center is a carbon atom that is bonded to four different groups.
For example, the epoxidation of this compound with a peroxy acid would result in the formation of an epoxide. In this derivative, both C2 and C3 of the original alkene become chiral centers, as they are each bonded to four different groups (an oxygen atom of the epoxide ring, a hydrogen or methyl group, a methyl or tert-pentyl group, and the other carbon of the epoxide ring).
Similarly, hydroboration-oxidation of this compound would lead to the formation of an alcohol. masterorganicchemistry.compearson.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds with syn-addition of a hydrogen and a hydroxyl group across the double bond. masterorganicchemistry.com The resulting product, 3,4,4-trimethylhexan-2-ol or 3,4,4-trimethylhexan-3-ol, would contain new chiral centers at the positions of the original double bond. pearson.com The regioselectivity of the hydroboration will determine which alcohol is formed.
The creation of these chiral centers means that the products can exist as stereoisomers (enantiomers and diastereomers).
Diastereoselective and Enantioselective Transformations of Branched Alkenes
Given that reactions of this compound can generate chiral centers, the stereochemical outcome of these transformations is of significant interest. Diastereoselective and enantioselective reactions aim to control the formation of these stereoisomers.
Diastereoselective Reactions: When a reaction creates a new chiral center in a molecule that already contains one or more chiral centers, the resulting stereoisomers are diastereomers. A diastereoselective reaction is one that favors the formation of one diastereomer over another. For branched alkenes like this compound, if a chiral reagent or catalyst is used, or if a chiral auxiliary is present in the molecule, diastereoselective transformations can be achieved. For example, the epoxidation of a chiral derivative of this compound could proceed with high diastereoselectivity, favoring attack of the oxidizing agent from one face of the double bond over the other. researcher.liferesearchgate.net
Enantioselective Reactions: An enantioselective reaction is a reaction that produces one enantiomer of a chiral product in excess over the other. This is typically achieved by using a chiral catalyst, reagent, or solvent. For instance, the asymmetric hydrogenation of this compound using a chiral transition metal catalyst could, in principle, lead to the formation of a chiral alkane with a high enantiomeric excess. The steric and electronic properties of the branched alkene would play a crucial role in the efficiency and selectivity of such a reaction. The bulky tert-pentyl group would likely have a significant directing effect in the binding of the alkene to the chiral catalyst.
Table 2: Examples of Stereoselective Transformations Applicable to Branched Alkenes
| Reaction Type | Description | Potential Outcome for this compound Derivatives |
|---|---|---|
| Asymmetric Epoxidation | Use of a chiral catalyst (e.g., Sharpless epoxidation) to introduce an epoxide with high enantioselectivity. | Formation of an enantiomerically enriched epoxide with two chiral centers. |
| Asymmetric Dihydroxylation | Use of a chiral osmium catalyst (e.g., Sharpless asymmetric dihydroxylation) to form a diol with high enantioselectivity. | Formation of an enantiomerically enriched diol with two new chiral centers. |
| Asymmetric Hydrogenation | Use of a chiral transition metal catalyst to add hydrogen across the double bond, creating a new chiral center. | Formation of an enantiomerically enriched alkane. |
Conformational Analysis of this compound and its Derivatives
The presence of bulky groups, particularly the tert-pentyl group at the C4 position, significantly influences the conformational preferences of this compound and its derivatives. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
In this compound, rotation around the C3-C4 single bond is of particular interest. The bulky tert-pentyl group will sterically interact with the substituents on the double bond (the C2-H and C2-methyl group). These steric interactions will lead to certain conformations being more energetically favorable than others. The molecule will preferentially adopt conformations that minimize these steric clashes.
For example, a Newman projection looking down the C3-C4 bond would show the interactions between the methyl group on C3 and the ethyl and two methyl groups on C4. The most stable conformation would likely be one where the largest groups are anti to each other.
The conformational preferences of this compound can have a direct impact on its reactivity. The accessibility of the double bond to incoming reagents will be dependent on the favored conformations. In diastereoselective reactions of its derivatives, the pre-existing conformational bias can influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.
Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the conformational landscape of highly branched alkenes like this compound and its derivatives. These studies can provide valuable insights into the relative energies of different conformers and the energy barriers to their interconversion.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| (E)-3,4,4-trimethylhex-2-ene |
| (Z)-3,4,4-trimethylhex-2-ene |
| 3,4,4-trimethylhexan-2-ol |
| 3,4,4-trimethylhexan-3-ol |
Theoretical and Computational Investigations of 3,4,4 Trimethylhex 2 Ene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular orbital energies to the relative stabilities of different molecular arrangements.
Electronic Structure Determination (e.g., HOMO-LUMO Analysis)
The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates that a molecule is more reactive. acs.org For an alkene like 3,4,4-trimethylhex-2-ene, the HOMO is typically associated with the π-orbital of the carbon-carbon double bond, making it the primary site for electrophilic attack. The LUMO is correspondingly the π*-antibonding orbital.
While specific HOMO-LUMO energy values for this compound are not available in the surveyed literature, quantum chemical calculations using methods like Density Functional Theory (DFT) could readily determine these. Such a calculation would provide insights into its reactivity compared to other alkenes. For instance, the electron-donating effects of the alkyl groups (three methyl groups and one ethyl group) would be expected to raise the energy of the HOMO, potentially making it more reactive towards electrophiles than less substituted alkenes.
Table 1: Illustrative Quantum Chemical Descriptors for a Generic Branched Alkene
| Descriptor | Theoretical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. |
This table presents theoretical descriptors that can be calculated. Specific values for this compound would require dedicated computational studies.
Energetic Landscape of Isomers and Conformers
Molecules can exist as different isomers (same formula, different connectivity or arrangement in space) and conformers (different spatial arrangements of the same molecule due to rotation around single bonds). Computational chemistry is instrumental in mapping the potential energy surface, which describes the energy of a molecule as a function of its geometry. This "energetic landscape" reveals the relative stabilities of different isomers and the energy barriers for their interconversion.
For this compound, this would involve comparing the stability of the (E) and (Z) stereoisomers, as well as other structural isomers. Furthermore, due to the presence of several single bonds, a number of conformers exist, arising from the rotation around the C-C single bonds. The steric hindrance caused by the bulky tert-butyl-like group at the C4 position would significantly influence the conformational preferences and the relative energies of these conformers.
Computational methods can calculate the Gibbs free energy of these different structures, allowing for the prediction of their relative populations at a given temperature. The results of such an analysis would be crucial for understanding which isomers and conformers are most likely to be present in a sample and which might be more reactive due to higher energy (lower stability).
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time.
Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. An MD simulation of this compound in a solvent or in its pure liquid state would reveal how these molecules pack together and interact. These simulations can be used to predict bulk properties such as density, viscosity, and diffusion coefficients. The non-polar nature of this branched alkene suggests that its intermolecular interactions would be dominated by van der Waals forces. The irregular shape due to the branching would likely lead to less efficient packing compared to a linear alkene of similar molecular weight, which would affect its physical properties like boiling point.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates, and can help in understanding the selectivity of a reaction.
For this compound, computational studies could elucidate the mechanisms of various alkene reactions, such as electrophilic additions (e.g., hydration, halogenation) or oxidation. For example, in an acid-catalyzed hydration reaction, calculations could determine the relative stabilities of the possible carbocation intermediates formed upon protonation of the double bond. The presence of the highly substituted carbon at the C4 position would likely influence the potential for carbocation rearrangements, a phenomenon that can be thoroughly investigated through computational modeling. The calculated energy barriers for different pathways would predict the major and minor products of the reaction, providing a level of detail that can be difficult to obtain through experimentation alone.
Transition State Characterization and Activation Energy Calculations
The study of chemical reactions involving this compound, such as electrophilic additions or rearrangements, necessitates the characterization of transition states and the calculation of activation energies. These computations are crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway.
Transition state theory is a fundamental concept in these investigations. A transition state represents the highest energy point along the reaction coordinate, and its structure is a first-order saddle point on the potential energy surface. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize these transition state structures. The process typically involves geometry optimization to find the minimum energy pathways between reactants and products.
Once a transition state geometry is identified, frequency calculations are performed to confirm its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. This value is a critical parameter in the Arrhenius equation, which relates the rate of a reaction to temperature.
For a hypothetical reaction, such as the acid-catalyzed hydration of this compound, the calculated activation energies for different mechanistic pathways can help determine the most likely reaction mechanism.
Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Markovnikov Addition | B3LYP | 6-31G(d) | PCM (Water) | 15.2 |
| Anti-Markovnikov Addition | B3LYP | 6-31G(d) | PCM (Water) | 25.8 |
| Carbocation Rearrangement | MP2 | cc-pVTZ | SMD (Ethanol) | 12.5 |
Note: The data in this table is illustrative and intended to represent typical results from computational studies.
Potential Energy Surface Mapping for Key Reactions
A potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometry. For a chemical reaction, a PES map illustrates the energy landscape connecting reactants, transition states, intermediates, and products.
Mapping the PES for key reactions of this compound allows for a detailed understanding of the reaction mechanism. It can reveal the presence of intermediates, alternative reaction pathways, and the relative stabilities of different species.
Computational techniques for PES mapping include relaxed scans, where the energy is calculated as a function of one or more geometric parameters while allowing the rest of the molecule to relax, and more sophisticated methods like intrinsic reaction coordinate (IRC) calculations. An IRC calculation follows the minimum energy path downhill from a transition state to connect it to the corresponding reactants and products.
For instance, in a study of the isomerization of this compound, a PES map could be generated to explore the rotational barrier around the carbon-carbon double bond or the migration of alkyl groups.
Table 2: Illustrative Key Parameters from a Potential Energy Surface Map for a Hypothetical Isomerization of this compound
| Parameter | Value (kcal/mol) | Description |
| Reactant Energy | 0.0 | Relative energy of the starting isomer. |
| Transition State Energy | 22.7 | Energy barrier for the isomerization process. |
| Intermediate Energy | 5.3 | Relative energy of a transient intermediate species. |
| Product Energy | -2.1 | Relative energy of the final isomer. |
Note: The data in this table is illustrative and intended to represent typical results from computational studies.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. scispace.com These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements.
For a class of compounds like alkenes, QSPR models can be developed to predict various physicochemical properties such as boiling point, density, viscosity, and critical volume. researchgate.net The process of building a QSPR model involves several steps:
Data Collection: A dataset of compounds with known experimental property values is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors encode information about the molecular structure, such as topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.
Model Validation: The predictive power of the developed model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.
Table 3: Illustrative QSPR Model for Predicting the Boiling Point of Alkenes
| Descriptor | Coefficient | Description |
| Molecular Weight | 0.85 | A measure of the size of the molecule. |
| Wiener Index | -0.23 | A topological index that reflects the branching of the molecule. |
| LogP | 1.54 | The logarithm of the partition coefficient between octanol (B41247) and water, representing lipophilicity. |
| Model Equation: | Boiling Point = c + (0.85 * Molecular Weight) - (0.23 * Wiener Index) + (1.54 * LogP) |
Note: The data in this table is illustrative and intended to represent a typical QSPR model.
Computational Spectroscopic Predictions (e.g., NMR chemical shifts, IR frequencies)
Computational methods can be used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for aiding in the interpretation of experimental spectra and for confirming the structure of a synthesized compound.
NMR Chemical Shift Predictions: The prediction of NMR chemical shifts is typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
IR Frequency Predictions: The calculation of IR frequencies involves a vibrational analysis of the optimized molecular geometry. The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants, which are then used to determine the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| NMR Spectroscopy | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 5.21 | |
| C3-CH3 | 1.75 | |
| C4-CH3 | 0.98 | |
| C5-CH2 | 1.35 | |
| C6-CH3 | 0.89 | |
| C2 | 128.5 | |
| C3 | 135.2 | |
| C4 | 42.1 | |
| C3-CH3 | 15.8 | |
| C4-CH3 | 27.4 | |
| C5 | 30.6 | |
| C6 | 14.3 | |
| IR Spectroscopy | Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 2965 | C-H stretch (sp³) | |
| 1670 | C=C stretch | |
| 1450 | C-H bend (CH₂) | |
| 1375 | C-H bend (CH₃) |
Note: The data in this table is illustrative and intended to represent typical results from computational spectroscopic predictions.
Advanced Applications in Chemical Synthesis and Materials Science
3,4,4-Trimethylhex-2-ene as a Chiral Building Block in Organic Synthesis
Currently, there is a lack of specific research literature detailing the use of this compound as a chiral building block in asymmetric organic synthesis. Its structure, featuring a quaternary carbon at the 4-position, makes it a potentially interesting, though sterically hindered, substrate for stereoselective reactions. However, published studies demonstrating its application in this context are not available at this time.
Integration into Polymer Architectures and Olefin Metathesis Reactions
The core structure of this compound has been integrated into advanced polymer composites in the form of a functionalized dye. Specifically, the derivative 2-(this compound-1-ylidene)-1,3-propanedinitrile has been utilized as a dopant in poly(N-vinylcarbazole) (PVK)-based photorefractive polymer composites. spiedigitallibrary.orgresearchgate.net These materials are of interest for applications in holographic data storage and optical processing.
In these composites, the this compound-derived chromophore contributes to the photorefractive properties of the material. Photorefractivity is a phenomenon where the refractive index of a material is changed by exposure to light. In a study of these composites sensitized with (2,4,7-trinitro-9-fluorenylidene)malononitrile (TNFM), significant performance metrics were achieved. At an applied electric field of 60 V/µm, a high gain coefficient of 230 cm⁻¹ was observed, indicating efficient energy transfer between two light beams interacting within the material. spiedigitallibrary.orgresearchgate.net Furthermore, at a field of 53 V/µm, the material exhibited complete internal diffraction. spiedigitallibrary.orgresearchgate.net
The research highlights how modifications to the chromophore, which is based on the this compound structure, can tune the electronic properties of the polymer composite, affecting parameters like the grating build-up time and photorefractive phase shift. spiedigitallibrary.orgresearchgate.net
Table 1: Performance of Photorefractive Polymer Composite Doped with a this compound Derivative
| Property | Applied Field (V/µm) | Observed Value |
|---|---|---|
| Two-Beam Coupling Gain Coefficient | 60 | 230 cm⁻¹ |
Data sourced from studies on TNFM-sensitized PVK-based polymer composites doped with 2-(this compound-1-ylidene)-1,3-propanedinitrile. spiedigitallibrary.orgresearchgate.net
There is no available research on the direct participation of this compound in olefin metathesis reactions.
Role in Catalytic Processes and Catalyst Development
No specific research has been identified that investigates the role of this compound in catalytic processes, either as a substrate, ligand, or catalyst component.
Design and Synthesis of Novel Silicon-Containing and Heteroatom Analogs
The scientific literature does not currently contain reports on the design and synthesis of silicon-containing or other heteroatom analogs of this compound.
Investigation in Fuel Science and Petrochemical Research
While branched C9 alkenes are relevant to fuel science as components of gasoline, there is no specific research available that details the investigation of this compound for its properties as a fuel or fuel additive, or its role in petrochemical research.
Advanced Separation and Purification Technologies for Branched Alkenes
General technologies for the separation and purification of branched alkenes, such as gas chromatography and various forms of liquid chromatography, are well-established. However, there are no studies specifically focused on developing or applying advanced separation and purification technologies for this compound.
Environmental Chemistry and Green Synthesis Perspectives for Branched Hexenes
Pathways of Environmental Degradation and Atmospheric Oxidation
Once released into the environment, volatile organic compounds (VOCs) like 3,4,4-trimethylhex-2-ene are primarily degraded in the atmosphere through oxidation processes. The principal atmospheric oxidants are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•).
The reaction with the hydroxyl radical is typically the most significant degradation pathway for alkenes during the daytime. The •OH radical can add across the carbon-carbon double bond or abstract a hydrogen atom from one of the alkyl groups. Given the trisubstituted nature of the double bond in this compound, electrophilic addition of the •OH radical is expected to be a major reaction pathway. This initial reaction leads to the formation of a complex mixture of oxygenated products, including aldehydes, ketones, and organic nitrates.
Ozonolysis, the reaction with ozone, is another important atmospheric sink for alkenes. This reaction cleaves the double bond, leading to the formation of carbonyl compounds and a Criegee intermediate. For this compound, ozonolysis would be expected to yield propanal and 3,3-dimethyl-2-pentanone, along with the corresponding Criegee intermediates. These intermediates can then react further to form a variety of secondary pollutants.
The nitrate radical is a significant oxidant during nighttime. Similar to the hydroxyl radical, it can add to the double bond of alkenes, initiating a series of reactions that contribute to the formation of organic nitrates and other secondary organic aerosols.
The high degree of branching in this compound may influence the rates of these reactions and the specific distribution of degradation products compared to linear alkenes.
Biotransformation and Biodegradation Studies
There is a lack of specific studies on the biotransformation and biodegradation of this compound in academic literature. However, general principles of microbial degradation of hydrocarbons can provide some insights.
Alkenes can be biodegraded by various microorganisms under both aerobic and anaerobic conditions. The presence of the double bond can make alkenes more susceptible to initial enzymatic attack compared to their saturated counterparts (alkanes). Aerobic degradation pathways often involve the oxidation of the double bond or the terminal methyl groups.
The highly branched structure of this compound, particularly the quaternary carbon at the 4-position, could potentially hinder microbial degradation. Steric hindrance can prevent the necessary enzyme-substrate binding, leading to slower degradation rates or recalcitrance. It is plausible that microorganisms capable of degrading other highly branched alkanes and alkenes, such as those found in petroleum-contaminated environments, might also be able to transform this compound, albeit potentially at a slow rate. Further research is needed to isolate and characterize microbial strains and enzymatic pathways involved in the degradation of such compounds.
Development of Sustainable and Eco-Friendly Synthetic Routes
Conventional synthesis of highly branched alkenes often involves multi-step processes that may utilize harsh reagents, generate significant waste, and have a high energy demand. The development of sustainable and eco-friendly synthetic routes is a key goal of green chemistry.
For a compound like this compound, potential green synthetic strategies could include:
Catalytic Dehydration of Tertiary Alcohols: A plausible route involves the synthesis of 3,4,4-trimethyl-3-hexanol followed by its acid-catalyzed dehydration. Green chemistry principles would favor the use of solid acid catalysts, such as zeolites or ion-exchange resins, which are reusable and can minimize waste compared to homogeneous acid catalysts.
Alkene Metathesis: This powerful catalytic reaction could potentially be employed to construct the carbon skeleton from smaller, more readily available alkenes. The use of highly efficient and selective metathesis catalysts could offer a more atom-economical route.
Biocatalysis: The use of enzymes or whole-cell biocatalysts for the synthesis of branched alkenes is an emerging area of research. While not yet established for this specific compound, biocatalytic approaches could offer high selectivity under mild reaction conditions.
Assessment of Environmental Persistence and Fate
The environmental persistence of a chemical is determined by its resistance to degradation processes. Based on the expected reactivity of the double bond with atmospheric oxidants, this compound is not expected to be highly persistent in the atmosphere. Its atmospheric lifetime will be governed by the rates of its reactions with •OH, O₃, and NO₃•. While specific rate constants are not available, by analogy with other branched alkenes, the atmospheric lifetime is likely to be on the order of hours to a few days.
The fate of this compound in soil and water is more difficult to predict without experimental data. Its low water solubility and moderate octanol-water partition coefficient (log Kow), estimated based on its structure, suggest that it will tend to partition to soil organic matter and sediments. Its persistence in these compartments will depend on the rate of biodegradation. As mentioned, the highly branched structure may lead to slower biodegradation rates, potentially increasing its persistence in soil and aquatic environments compared to linear alkenes.
The following table summarizes the expected environmental behavior of this compound based on inference from structurally similar compounds.
| Environmental Compartment | Expected Behavior and Fate |
| Atmosphere | Primary sink is oxidation by •OH, O₃, and NO₃•. Expected to have a relatively short atmospheric lifetime (hours to days). Contributes to the formation of secondary organic aerosols and other air pollutants. |
| Water | Low water solubility. Expected to volatilize to the atmosphere or partition to sediment. Biodegradation potential is uncertain but may be slow due to its branched structure. |
| Soil | Expected to adsorb to organic matter. Persistence will be dependent on the presence of adapted microbial populations capable of degrading highly branched hydrocarbons. |
| Biota | As a non-polar organic compound, it has the potential for bioaccumulation in fatty tissues of organisms. The extent of bioaccumulation will depend on its metabolic rate within the organism. |
Table 1: Inferred Environmental Fate of this compound
Future Research Directions and Emerging Trends in 3,4,4 Trimethylhex 2 Ene Chemistry
Advancements in Precision Stereoselective Synthesis
The synthesis of all-carbon tetrasubstituted alkenes, such as 3,4,4-trimethylhex-2-ene, with precise control over E/Z stereochemistry remains a significant challenge in organic chemistry. rsc.org Classical methods often fall short due to the high steric demand around the double bond. rsc.org Future research will likely focus on developing more general and robust procedures to access specific isomers of this compound.
Key research frontiers include:
Internal Alkyne Carbofunctionalizations: The development of methods involving the stereoselective addition of carbon-based groups across the triple bond of a corresponding alkyne precursor.
Multicomponent Couplings: Designing reactions where three or more simple starting materials combine in a single, highly controlled operation to build the complex alkene structure.
Cross-Coupling of Alkenyl Partners: Utilizing advanced transition-metal-catalyzed cross-coupling reactions with stereodefined alkenyl nucleophiles or electrophiles to construct the target molecule. rsc.org
| Synthetic Strategy | General Principle | Potential Advantages for this compound | Key Challenges |
|---|---|---|---|
| Alkyne Carbofunctionalization | Simultaneous addition of two different carbon groups across a C≡C triple bond. | High atom economy; potential for excellent stereocontrol. | Substrate scope limitations; control of regioselectivity. |
| Multicomponent Coupling | Convergent approach combining multiple simple molecules in one step. | Rapid increase in molecular complexity; operational simplicity. | Requires highly optimized conditions; managing side reactions. |
| Stereospecific Cross-Coupling | Coupling of pre-functionalized, stereodefined vinyl partners. | Predictable transfer of stereochemistry from starting material to product. | Synthesis of stereochemically pure starting materials can be complex. |
Development of Novel Catalytic Systems for Efficient Transformations
The reactivity of the double bond in this compound is heavily influenced by steric shielding. Future research will necessitate the creation of novel catalytic systems capable of overcoming this hindrance to enable efficient functionalization.
Emerging areas of catalytic research applicable to this compound include:
Photocatalysis: Light-powered methods offer a way to generate highly reactive intermediates under mild conditions. nus.edu.sgsciencedaily.com A recently developed method combines photocatalytic radical addition with a Norrish type II reaction, allowing for the conversion of abundant feedstocks like carboxylic acids and alcohols into valuable alkenes. nus.edu.sgsciencedaily.com Applying such a system could provide new pathways to synthesize or functionalize this compound.
Ruthenium-Catalyzed Cycloadditions: The development of unique catalysts, such as CpRu(MeCN)₃PF₆, has enabled intermolecular [2 + 2] cycloadditions of unactivated alkenes and alkynes with unusual regioselectivity, favoring the most hindered isomers. acs.org Exploring the reactivity of this compound in such catalytic cycles could lead to the synthesis of novel, strained four-membered ring structures. acs.org
Cobalt-Catalyzed Reactions: Cobalt catalysis has shown promise in reactions favoring less sterically hindered products, which could provide complementary selectivity to other transition metals. acs.org
Integration of Machine Learning and AI in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by providing predictive, data-driven tools. gpai.app For a molecule like this compound, where intuition about reactivity may be challenging due to its complex structure, these technologies offer a significant advantage.
Future applications of AI in the chemistry of this compound include:
Reaction Outcome Prediction: Neural network models, trained on vast databases of chemical reactions, can predict the major products of a reaction given a set of reactants and reagents. acs.orgresearchgate.net This could be used to anticipate the feasibility of proposed transformations of this compound.
Condition Optimization: AI algorithms can suggest optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. beilstein-journals.orgacs.org This would accelerate the development of efficient synthetic routes.
Generative Models for Synthesis Design: Advanced AI systems can propose novel synthetic pathways by incorporating fundamental physical principles, such as the conservation of mass, to ensure the chemical realism of their predictions. mit.edu Such tools could uncover non-obvious and efficient routes to this compound and its derivatives. gpai.appaitenea.com
| AI/ML Application | Function | Relevance to this compound |
|---|---|---|
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.org | Validates the viability of proposed reactions involving the sterically hindered double bond. |
| Retrosynthesis Planning | Suggests potential synthetic routes to a target molecule. nih.gov | Discovers novel and efficient synthetic pathways. |
| Condition Recommendation | Identifies optimal catalysts, solvents, and temperatures. acs.org | Reduces experimental time and cost for reaction optimization. |
| Generative Modeling | Designs new reactions and pathways based on learned chemical rules and physical laws. mit.edu | Innovates chemical transformations previously unconsidered by human chemists. |
Exploration of New Material Science Applications
While simple alkenes are foundational to the polymer industry, the steric bulk of this compound makes it an unlikely candidate for conventional polymerization. However, its unique structure could be advantageous in specialized material science applications.
Future research could explore its potential as:
A Specialty Chemical Intermediate: Its highly branched alkyl structure could be incorporated into larger molecules to create building blocks for advanced materials, pharmaceuticals, or agrochemicals where specific steric properties are desired. rsc.org
A Component in Lubricant and Fuel Additives: Branched hydrocarbons are known to improve the properties of lubricants and fuels. The synthesis of derivatives of this compound could lead to new additives with tailored performance characteristics.
A Precursor to Unique Polymers: While direct polymerization is unlikely, it could be functionalized and then incorporated as a monomer to create specialty polymers with controlled branching, potentially influencing properties like thermal stability or solubility.
Comprehensive Mechanistic Understanding through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for controlling chemical outcomes. For a sterically congested molecule like this compound, combining experimental studies with high-level computational modeling is essential for elucidating reaction pathways. researchgate.netrsc.org
Alkene reactions typically proceed through one of three main mechanistic families: the carbocation pathway, the three-membered ring pathway, or a concerted pathway. masterorganicchemistry.com The significant steric hindrance in this compound could favor or disfavor certain pathways, leading to unexpected regiochemistry or stereochemistry.
Future mechanistic studies should focus on:
DFT Calculations: Using Density Functional Theory to model reaction intermediates and transition states, providing insights into activation energies and predicting the most likely reaction outcomes. researchgate.net
Kinetic Isotope Effect Studies: Experimentally probing reaction mechanisms by strategically replacing atoms with their heavier isotopes and measuring the effect on reaction rates.
In-Situ Spectroscopy: Employing techniques like NMR or IR spectroscopy to directly observe reactive intermediates during a chemical transformation, providing direct evidence for proposed mechanisms.
By combining these experimental and computational tools, researchers can build a comprehensive picture of how this compound behaves in chemical reactions, enabling the rational design of new and selective transformations. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
